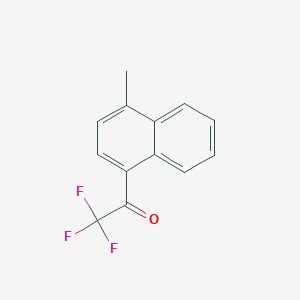

1-(4-Methylnaphthyl) trifluoromethyl ketone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

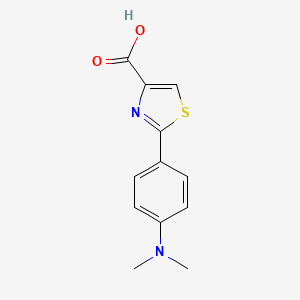

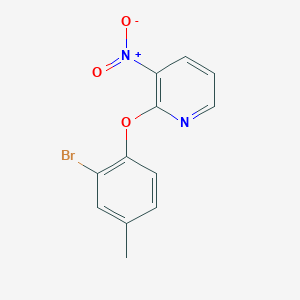

“1-(4-Methylnaphthyl) trifluoromethyl ketone” is a chemical compound with the CAS Number: 886370-33-8 and a molecular weight of 238.21 . It is a yellow oil in physical form .

Synthesis Analysis

Trifluoromethyl ketones (TFMKs) are valuable synthetic targets and are used as synthons in the construction of fluorinated pharmacons . Various methods are available for their synthesis, including the trifluoromethylation of carboxylic acids , the trifluoromethylation of aldehydes , and the use of anhydrides as in situ activating reagents .Molecular Structure Analysis

The linear formula of “1-(4-Methylnaphthyl) trifluoromethyl ketone” is C13H9F3O .Chemical Reactions Analysis

Trifluoromethyl ketones (TFMKs) are used as key intermediates in medicinal chemistry . They are also used as synthons in the construction of fluorinated pharmacons .Physical And Chemical Properties Analysis

“1-(4-Methylnaphthyl) trifluoromethyl ketone” is a yellow oil . It has a molecular weight of 238.21 .Applications De Recherche Scientifique

Medicinal Chemistry

1-(4-Methylnaphthyl) trifluoromethyl ketone: is a valuable synthetic target in medicinal chemistry due to its trifluoromethyl group, which can significantly alter the biological activity of pharmaceutical compounds . Its incorporation into drug molecules can improve metabolic stability, bioavailability, and binding affinity towards target proteins. This compound serves as a key intermediate in the synthesis of various fluorinated pharmacons, which are compounds containing a fluorine atom that often exhibit enhanced therapeutic properties .

Material Science

In the field of material science, 1-(4-Methylnaphthyl) trifluoromethyl ketone contributes to the development of advanced materials with unique properties. Its trifluoromethyl group can be used to introduce fluorine into polymers, resulting in materials with improved chemical resistance, thermal stability, and reduced surface energy . These materials are particularly useful in creating non-stick coatings, high-performance plastics, and other specialized industrial applications.

Analytical Chemistry

The compound’s distinct chemical structure makes it an excellent candidate for use as a standard or reagent in analytical chemistry. It can be utilized in chromatographic techniques to help identify and quantify similar organic compounds . Moreover, its strong electron-withdrawing trifluoromethyl group enhances its detectability in mass spectrometry, aiding in the analysis of complex mixtures.

Agrochemicals

1-(4-Methylnaphthyl) trifluoromethyl ketone: plays a role in the synthesis of agrochemicals. The introduction of fluorine atoms into agrochemical compounds can lead to products with improved efficacy, selectivity, and environmental stability. This is particularly important in the development of new pesticides and herbicides that are safer and more effective.

Optical Materials

This compound is also used in the synthesis of optical materials. The presence of the trifluoromethyl group can influence the refractive index and light absorption properties of materials, making them suitable for applications in optical lenses, low-reflection coatings, and other photonic devices.

Chemical Synthesis

As a synthetic intermediate, 1-(4-Methylnaphthyl) trifluoromethyl ketone is used in various chemical synthesis processes. Its unique structure allows for the construction of complex organic molecules, including those with chiral centers. It is particularly useful in asymmetric synthesis, where the goal is to create molecules with a specific three-dimensional arrangement .

Mécanisme D'action

Safety and Hazards

When handling “1-(4-Methylnaphthyl) trifluoromethyl ketone”, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Use of personal protective equipment and chemical impermeable gloves is recommended . Ensure adequate ventilation and remove all sources of ignition .

Propriétés

IUPAC Name |

2,2,2-trifluoro-1-(4-methylnaphthalen-1-yl)ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9F3O/c1-8-6-7-11(12(17)13(14,15)16)10-5-3-2-4-9(8)10/h2-7H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEQKEMMPBOJQTN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C2=CC=CC=C12)C(=O)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9F3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50645223 |

Source

|

| Record name | 2,2,2-Trifluoro-1-(4-methylnaphthalen-1-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50645223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Methylnaphthyl) trifluoromethyl ketone | |

CAS RN |

886370-33-8 |

Source

|

| Record name | 2,2,2-Trifluoro-1-(4-methylnaphthalen-1-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50645223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(1-Cyclopentylpyrrolidin-3-yl)methyl]amine](/img/structure/B1325130.png)

![1-[1-(3-Methylphenyl)-3-pyrrolidinyl]methanamine](/img/structure/B1325132.png)

![7-hydroxy-4'-methylspiro[chromene-2,1'-cyclohexan]-4(3H)-one](/img/structure/B1325153.png)

![N-{[(1S,5S)-8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl]carbonyl}-D-leucine](/img/structure/B1325161.png)

![3-[(3,5-Dimethylphenoxy)methyl]piperidine](/img/structure/B1325178.png)